molecular formula C17H21FN4O B2675076 N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326892-95-8

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2675076
CAS No.: 1326892-95-8
M. Wt: 316.38
InChI Key: UXIZIBVYJMPZPZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring:

    Introduction of the Fluoro and Methyl Groups: The 3-fluoro-2-methylphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with cyclohexylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).

Major Products:

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand the mechanisms of action of triazole derivatives and their interactions with enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can inhibit enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction, contributing to its anticancer properties.

Comparison with Similar Compounds

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:

    Fluconazole: A well-known antifungal agent with a similar triazole ring structure but different substituents, leading to distinct biological activities.

    Itraconazole: Another antifungal agent with a broader spectrum of activity, differing in its side chain and functional groups.

    Voriconazole: Known for its enhanced activity against resistant fungal strains, with structural modifications that improve its pharmacokinetic properties.

Uniqueness: The unique combination of the cyclohexyl, fluoro, and methyl groups in this compound contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other triazole derivatives.

Properties

IUPAC Name

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-11-14(18)9-6-10-15(11)22-12(2)16(20-21-22)17(23)19-13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIZIBVYJMPZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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